1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide
Overview
Description
1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloroacetyl group: This step involves the reaction of the piperidine derivative with chloroacetyl chloride under basic conditions.
Attachment of the N-(3-methylbutyl) group: This can be done through an alkylation reaction using 3-methylbutylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloroacetyl group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved would be specific to the target and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloroacetyl)piperidine-4-carboxamide: Lacks the N-(3-methylbutyl) group.
N-(3-methylbutyl)piperidine-4-carboxamide: Lacks the chloroacetyl group.
1-(2-bromoacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide: Similar structure with a bromoacetyl group instead of chloroacetyl.
Uniqueness
1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide is unique due to the presence of both the chloroacetyl and N-(3-methylbutyl) groups, which may confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-(2-chloroacetyl)-N-(3-methylbutyl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-10(2)3-6-15-13(18)11-4-7-16(8-5-11)12(17)9-14/h10-11H,3-9H2,1-2H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYXQUYXFYMEJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCN(CC1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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